

3-Bromo-3-methyl-2-butanone IUPAC name and synonyms

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Compound of Interest

Compound Name: 3-Bromo-3-methyl-2-butanone

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An In-depth Technical Guide to 3-Bromo-3-methyl-2-butanone

This technical guide provides a comprehensive overview of **3-Bromo-3-methyl-2-butanone**, a halogenated ketone of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Chemical Identity

- IUPAC Name: 3-bromo-3-methylbutan-2-one[1]
- Synonyms: 1-Bromo-1-methylethyl Methyl Ketone, **3-Bromo-3-methyl-2-butanone**[2]

Physicochemical Properties

A summary of the key quantitative data for **3-Bromo-3-methyl-2-butanone** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ BrO	[1]
Molecular Weight	165.03 g/mol	[1]
CAS Number	2648-71-7	[1]
Appearance	Colorless to yellow to orange clear liquid	[2]
Boiling Point	84 °C at 150 mmHg	[3]
Flash Point	51 °C	[3]
Density (Specific Gravity)	1.35 g/cm ³ (at 20 °C)	[3]
Refractive Index	1.46	[3]
¹ H NMR (CDCl ₃)	δ 1.89 (s, 6H, 2CH ₃), 2.46 (s, 3H, COCH ₃)	[4]

Synthesis of 3-Bromo-3-methyl-2-butanone

The primary method for the synthesis of **3-Bromo-3-methyl-2-butanone** is the acid-catalyzed α -bromination of 3-methyl-2-butanone. The regioselectivity of the bromination is dependent on the reaction conditions. Under acidic conditions, the reaction proceeds via the more stable, thermodynamically favored enol intermediate, leading to bromination at the more substituted α -carbon.[2]

Experimental Protocol: Acid-Catalyzed Bromination

This protocol is adapted from established procedures for the bromination of ketones.[2][4]

Materials:

- 3-methyl-2-butanone
- Bromine (Br₂)
- Acetic acid (glacial)

- Water (deionized)
- Sodium bicarbonate (NaHCO_3), saturated solution
- Sodium sulfate (Na_2SO_4), anhydrous
- Diethyl ether (or other suitable extraction solvent)

Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and drying

Procedure:

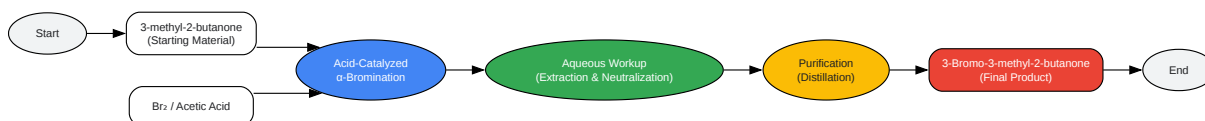
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2-butanone in glacial acetic acid.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add one equivalent of bromine (Br_2) dissolved in a small amount of glacial acetic acid from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, continue to stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acetic acid and any remaining bromine.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- Combine the organic layers and wash them with a saturated sodium bicarbonate solution, followed by water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
- The crude product can be purified by distillation under reduced pressure.

Note: This reaction should be performed in a well-ventilated fume hood as bromine is highly corrosive and toxic.

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of **3-Bromo-3-methyl-2-butanone** via the acid-catalyzed bromination of 3-methyl-2-butanone.



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Caption: Synthesis workflow for **3-Bromo-3-methyl-2-butanone**.

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